3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione
Overview
Description
The compound 3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione is a member of the spirohydantoin family, which has been studied for its potential anticonvulsant properties. The structure-property relationship of these compounds, including those with various 4-substituted benzyl groups, has been explored through both experimental and theoretical methods to understand their potential as anticonvulsant agents .
Synthesis Analysis
The synthesis of related spirohydantoin compounds involves characterizing the prepared compounds using techniques such as UV-Vis, FT-IR, 1H NMR, and 13C NMR spectroscopy, along with elemental analysis. Single-crystal X-ray diffraction has been used to
Scientific Research Applications
Crystal Structure Analysis and Conformation
Researchers have investigated the crystal packing preferences of similar spirohydantoin derivatives, including 3-(4-chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione and 3-(4-bromobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione. These studies, conducted through single-crystal X-ray diffraction and quantum chemical calculations, provide insights into the conformational preferences and crystal packing of these compounds, which are closely related to 3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione (Lazić et al., 2022).
Supramolecular Chemistry
Another study focuses on the supramolecular outcomes of fluorination in cyclohexane-5-sspirohydantoin derivatives, including 3-benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione. This research utilizes single-crystal X-ray crystallography and quantum chemical studies to assess intermolecular interactions, which are crucial in understanding the structural behavior of such compounds in a crystal environment (Gak Simić et al., 2021).
Structure-Property Relationship
The structure-property relationship of derivatives of diazaspiro[4.4]nonane, closely related to 3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been explored. This study offers insights into their spectroscopic properties and potential applications, which can be extrapolated to understand similar compounds (Lazić et al., 2017).
Synthesis and Pharmacological Interest
A study on the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione showcases a simple and efficient method for producing this compound, highlighting its importance as a heterocyclic scaffold with pharmacological interest (Pardali et al., 2021).
Hydrogen Bonding and Crystal Structure
Research on compounds like 3'-Aminocyclohexanespiro-5'-hydantoinphenylboronic acid, structurally related to 3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione, reveals how hydrogen bonds and other interactions influence the crystal structure, which is crucial for understanding the physical properties of these compounds (Shivachev et al., 2006).
Safety And Hazards
properties
IUPAC Name |
3-benzyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-13-15(9-5-2-6-10-15)16-14(19)17(13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEAJVJVRGZIDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406572 | |
Record name | 3-benzyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
CAS RN |
730-95-0 | |
Record name | 3-benzyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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